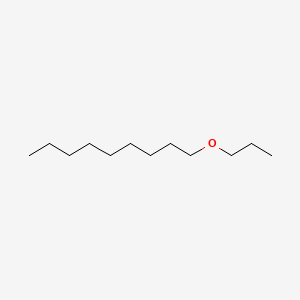
1-Propoxynonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propoxynonane: are a class of nonionic surfactants derived from the reaction of C9-11 alcohols with propylene oxide. These compounds are widely used in various industrial and commercial applications due to their excellent emulsifying, dispersing, and wetting properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1-Propoxynonane involves the reaction of C9-11 alcohols with propylene oxide in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, significantly influence the properties of the final product . Typically, the reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the alcohols to the desired propoxylated products .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the alcohols and propylene oxide are continuously fed into the system. The reaction is catalyzed by either acidic or basic catalysts, with the choice of catalyst affecting the molecular weight distribution and the formation of byproducts . The final product is then purified and formulated into various commercial products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propoxynonane primarily undergo reactions typical of alcohols and ethers. These include:
Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-Propoxynonane are used as surfactants in various chemical reactions to enhance the solubility of reactants and stabilize emulsions .
Biology: In biological research, these compounds are used as detergents to solubilize proteins and other biomolecules, facilitating their study and analysis .
Medicine: In the pharmaceutical industry, this compound are used as excipients in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients .
Industry: These compounds are widely used in the production of detergents, cleaners, and personal care products due to their excellent emulsifying and wetting properties .
Wirkmechanismus
The primary mechanism of action of 1-Propoxynonane is their ability to reduce the surface tension of water, allowing for better mixing and solubilization of hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate in the center, and the hydrophilic heads interact with the surrounding water . This property makes them effective emulsifiers and detergents .
Vergleich Mit ähnlichen Verbindungen
- Alcohols, C9-11, ethoxylated
- Alcohols, C12-15, propoxylated
- Alcohols, C12-14-secondary, propoxylated
- Alcohols, tallow, propoxylated
Comparison: 1-Propoxynonane are unique due to their specific carbon chain length (C9-11) and the degree of propoxylation, which provides a balance of hydrophilic and hydrophobic properties. This balance makes them particularly effective in applications requiring both emulsification and solubilization . In comparison, other similar compounds may have different chain lengths or degrees of ethoxylation/propoxylation, affecting their solubility, emulsifying properties, and specific applications .
Eigenschaften
CAS-Nummer |
68920-69-4 |
|---|---|
Molekularformel |
C12H26O |
Molekulargewicht |
186.33 g/mol |
IUPAC-Name |
1-propoxynonane |
InChI |
InChI=1S/C12H26O/c1-3-5-6-7-8-9-10-12-13-11-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
RCRBXFZNEXKMOQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOCCC |
Kanonische SMILES |
CCCCCCCCCOCCC |
Key on ui other cas no. |
68920-69-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















